molecular formula C6H6ClNO B151792 (5-Chloro-3-pyridinyl)methanol CAS No. 22620-34-4

(5-Chloro-3-pyridinyl)methanol

Cat. No. B151792
CAS RN: 22620-34-4
M. Wt: 143.57 g/mol
InChI Key: ALUCWNPKIRQBEF-UHFFFAOYSA-N
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Description

“(5-Chloro-3-pyridinyl)methanol” is a chemical compound with the empirical formula C6H6ClNO . Its molecular weight is 143.57 .


Molecular Structure Analysis

The molecular structure of “(5-Chloro-3-pyridinyl)methanol” consists of a pyridine ring with a chlorine atom at the 5th position and a methanol group at the 3rd position .


Physical And Chemical Properties Analysis

“(5-Chloro-3-pyridinyl)methanol” is a solid substance . It has a predicted boiling point of 258.8±25.0 °C and a predicted density of 1.324±0.06 g/cm3 . The compound is stored in an inert atmosphere at room temperature .

Scientific Research Applications

Hydrogen Production from Methanol

  • Catalyst Development for Hydrogen Production: Methanol serves as a key feedstock for hydrogen production through various reforming processes. Research emphasizes the development of copper-based catalysts and innovative reactor technologies to enhance the efficiency of hydrogen production from methanol, highlighting the compound's potential in supporting the hydrogen economy (García et al., 2021).

Methanol as a Chemical Marker

  • Monitoring Insulating Paper Degradation: Methanol has been identified as a valuable marker for assessing the condition of solid insulation in power transformers. This application underlines methanol's utility in monitoring and managing the longevity and safety of electrical infrastructure (Jalbert et al., 2019).

Methanol in Fuel Cells

  • Direct Methanol Fuel Cells (DMFCs): The role of methanol in fuel cells, particularly in DMFCs, is explored concerning its efficiency and the challenges posed by methanol crossover. Research in this area aims to enhance the performance of DMFCs for broader applications, including portable power sources and automotive propulsion (Heinzel & Barragán, 1999).

Safety and Hazards

“(5-Chloro-3-pyridinyl)methanol” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It may cause skin irritation, serious eye irritation, and respiratory irritation . The compound should be handled with care, and appropriate safety measures should be taken while handling it .

properties

IUPAC Name

(5-chloropyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c7-6-1-5(4-9)2-8-3-6/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUCWNPKIRQBEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648591
Record name (5-Chloropyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-3-pyridinyl)methanol

CAS RN

22620-34-4
Record name (5-Chloropyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-chloro-nicotinic acid methyl ester (17.2 g, 101 mmol) in methanol (230 mL) and DCM (230 mL) at 0° C. was added sodium borohydride (16.4 g, 434 mmol). The reaction mixture was stirred at room temperature for 18 hours. After completion, the reaction mixture was concentrated under reduced pressure, diluted with water (300 mL) and extracted with AcOEt (3×300 mL). The combined organic layer was dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue was then purified by silica gel chromatography to afford (5-chloro-pyridin-3-yl)-methanol (7.8 g, 54%). 1H NMR (400 MHz, DMSO-d6) δ ppm 8.45-8.52 (m, 2 H), 7.83 (s, 1 H), 5.45 (t, J=5.8 Hz, 1 H), 4.55 (t, J=5.7 Hz, 2 H). MS m/z 144.1
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Name
Quantity
230 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 5-chloro-nicotinic acid (2 g, 12.7 mmol) and TEA (1.52 g, 15 mmol) in THF (30 mL) was added slowly methyl chloroformate (1.42 g, 15 mmol) at 0° C. The resulting mixture was stirred at room temperature overnight. The reaction was diluted with ethyl acetate, washed with saturated ammonia chloride and dried over anhydrous sodium sulfate. The organic layer was concentrated to give the crude product (2.8 g, crude), which was dissolved in THF (40 mL) and cooled to −78° C. Lithium aluminium hydride (570 mg, 15 mmol) was added portion-wise. The resulting mixture was stirred for 30 min. The reaction was quenched with aqueous sodium hydroxide and extracted with ethyl acetate. The combined organic layers were dried over anhydrous sodium sulfate and concentrated to give the crude product, which was purified by silica gel column chromatography (30% ethyl acetate in petroleum ether) to afford the title compound (1.4 g, 9.72 mmol, 76% yield). MS (ESI) m/z 144.1 [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
570 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Yield
76%

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